Boc-L-3-Thienylalanine.DCHA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-L-3-Thienylalanine.DCHA is synthesized through a series of chemical reactions involving the protection of the amino group of L-3-thienylalanine with a tert-butyloxycarbonyl (Boc) group. The synthesis typically involves the following steps:
Protection of the Amino Group: The amino group of L-3-thienylalanine is protected using Boc anhydride in the presence of a base such as triethylamine.
Formation of the Dicyclohexylamine Salt: The Boc-protected L-3-thienylalanine is then reacted with dicyclohexylamine to form the dicyclohexylamine salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Boc-L-3-Thienylalanine.DCHA undergoes various chemical reactions, including:
Substitution Reactions: The thienyl group can participate in electrophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include electrophiles such as halogens and nitrating agents.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
Substitution Reactions: Products include substituted thienylalanine derivatives.
Deprotection Reactions: The major product is L-3-thienylalanine.
Scientific Research Applications
Boc-L-3-Thienylalanine.DCHA has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Pharmaceutical Research: It is used in the development of inhibitors for enzymes such as Factor XIa and AKT.
Biological Studies: It is used to study the structure-activity relationships of thienylalanine derivatives.
Mechanism of Action
The mechanism of action of Boc-L-3-Thienylalanine.DCHA involves its incorporation into peptides and proteins, where it can influence the biological activity of the resulting molecules. The thienyl group can interact with various molecular targets, including enzymes and receptors, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Boc-L-Phenylalanine: Similar in structure but contains a phenyl group instead of a thienyl group.
Boc-L-Tyrosine: Contains a hydroxyl group on the aromatic ring.
Boc-L-Tryptophan: Contains an indole group.
Uniqueness
Boc-L-3-Thienylalanine.DCHA is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties. This makes it valuable in the synthesis of peptides with specific structural and functional characteristics .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S.C12H23N/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTVEJPWKBETJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CSC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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